
1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,3s)-adamantan-1-yl)-3-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound that combines adamantane and tetrahydroisoquinoline structures, potentially harnessing unique properties from each moiety. Such compounds often exhibit interesting pharmacological or material properties, drawing interest from various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis typically starts with the adamantan-1-amine and the tetrahydroisoquinoline derivative.
The urea linkage is formed through the reaction of an isocyanate intermediate with the amine derivative.
Reaction conditions often include a solvent such as dichloromethane, with temperatures maintained at ambient conditions to slightly elevated temperatures.
Industrial Production Methods:
Industrial production would likely employ similar synthetic routes but scaled up with optimized reaction conditions to maximize yield and purity.
High-performance liquid chromatography (HPLC) is utilized for purification, ensuring the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically affecting the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions could potentially modify the adamantane or isoquinoline parts, depending on the reagents used.
Substitution: The urea and adamantane units can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Hydrogenation using Pd/C as a catalyst.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Oxidation may yield corresponding carbonyl derivatives.
Reduction often results in the fully saturated derivatives.
Substitution products vary widely depending on the substituents involved.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for more complex chemical syntheses.
Studied for its stability and reactivity under various conditions.
Biology:
Investigated for pharmacological effects, especially relating to neurological pathways.
Medicine:
Could serve as a lead compound for developing new therapeutic agents.
Studied for potential anti-inflammatory, antiviral, or anticancer properties.
Industry:
Possible applications in materials science due to the robustness of the adamantane structure.
Utilized in creating durable polymers or advanced composite materials.
Mecanismo De Acción
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors.
The urea group may participate in hydrogen bonding, aiding in binding to biological macromolecules.
The adamantane moiety is known for increasing membrane permeability, potentially enhancing bioavailability.
Comparación Con Compuestos Similares
1-adamantylurea: Lacks the tetrahydroisoquinoline moiety.
2-isobutyryltetrahydroisoquinoline: Missing the adamantane structure.
Other adamantane derivatives: Often used for their rigidity and stability.
Uniqueness:
Combining adamantane and tetrahydroisoquinoline structures results in a compound with unique properties, balancing the stability of adamantane with the potential bioactivity of tetrahydroisoquinoline.
The specific urea linkage further diversifies its reactivity and potential interactions.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-15(2)22(28)27-6-5-19-3-4-21(10-20(19)14-27)25-23(29)26-24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,15-18H,5-9,11-14H2,1-2H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBMIPYRPDJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2959134.png)
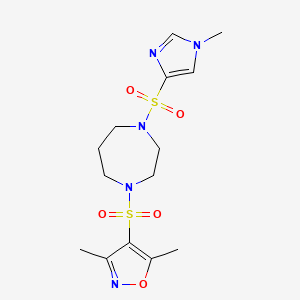
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2959137.png)
![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)
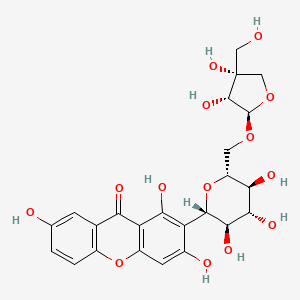

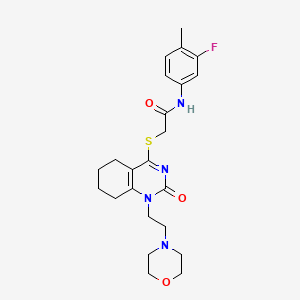
![2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)
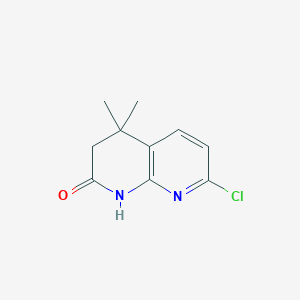
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)

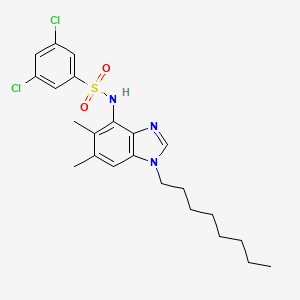
![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)
